3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridin-2-yl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-10-6-7-12(11-20)19(4)14-9-5-8-13(17)18-14/h5,8-9,12H,6-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCNRIPXBZBOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(6-bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.28 g/mol. The structure includes a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group, which contribute to its unique pharmacological properties.
The precise mechanism of action for This compound is not fully elucidated; however, it is believed to interact with specific molecular targets through its bromopyridine and piperidine moieties. This interaction may involve binding to enzymes or receptors, leading to modulation of various biological pathways. The bromine atom enhances the compound's reactivity, allowing it to participate in substitution reactions that can modify its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can inhibit the growth of human cancer cells, including HeLa (cervical cancer) and CEM (T-lymphocyte) cells, with IC50 values indicating potency in the micromolar range .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HeLa | Compound A | 41 ± 3 |
| CEM | Compound B | 9.6 ± 0.7 |
This suggests that modifications in the structure can lead to enhanced biological activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. The presence of the piperidine ring is crucial for interacting with target enzymes involved in metabolic pathways. For example, derivatives of similar compounds have been shown to inhibit key enzymes in cancer metabolism, thus presenting a viable therapeutic strategy .
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various piperidine derivatives, This compound was tested alongside other compounds. The results demonstrated that this compound exhibited a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how brominated pyridine derivatives affect cancer cell apoptosis. The study found that these compounds could induce apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that derivatives of this compound can act as inhibitors for various enzymes associated with cancer progression. For instance, compounds similar to 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine have been studied for their potential to inhibit quinone reductase activity, which is crucial in cancer metabolism .
- A patent (WO2024020517A1) discusses related compounds as potential inhibitors for specific cancer targets, highlighting their therapeutic relevance .
- Neurological Disorders :
- Antimicrobial Properties :
Synthesis and Development
Synthesis Pathways :
The synthesis of 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves:
- The reaction of 6-bromopyridine derivatives with piperidine carboxylic acids.
- Use of tert-butyl esters to enhance solubility and bioavailability in pharmaceutical formulations.
Case Studies :
- Inhibition of Enzymatic Activity :
- Anticancer Research :
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a piperidine ring with a tert-butyl carbamate (Boc) group at position 1 and a methyl-amino-linked 6-bromopyridin-2-yl substituent at position 2.
Comparison with Structural Analogs
Substituted Piperidine-tert-butyl Esters with Pyridine Derivatives
The table below compares the target compound with analogs featuring pyridine-based substituents:
Key Observations :
- Substituent Linkage: The target’s methyl-amino group (N-CH₃) contrasts with ether (O) or hydroxyl (OH) linkages in analogs, affecting hydrogen-bonding capacity and reactivity .
- Positional Isomerism : Substituent placement on the piperidine or pyridine rings alters steric hindrance and electronic distribution (e.g., 3 vs. 4 position) .
Piperidine-tert-butyl Esters with Heterocyclic Substituents
Key Observations :
- pyridine’s aromaticity .
- Functional Groups: The cyanoacetyl group in one analog enables nucleophilic additions, unlike the bromopyridine’s electrophilic character .
Pharmacologically Relevant Analogs
Key Observations :
- Complexity : Pharmacologically active analogs often feature extended aromatic systems (e.g., pyrrolopyrimidine), increasing MW and lipophilicity vs. the simpler target compound .
- Boc Group Utility : The tert-butyl ester serves as a protective group in intermediates, aiding solubility during synthesis .
Preparation Methods
Reaction Overview
This method employs a palladium-catalyzed cross-coupling reaction to form the C–N bond between the piperidine intermediate and the 6-bromo-2-pyridyl group. The protocol adapts techniques from patent WO2017041535A1, which details analogous couplings for pyridin-3-amine derivatives.
Synthetic Steps
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Piperidine Precursor Preparation :
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Buchwald-Hartwig Coupling :
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The aminomethylpiperidine derivative reacts with 2-bromo-6-nitropyridine under palladium catalysis.
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Catalyst System : Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium) and Xantphos (4,5-bisdiphenylphosphino-9,9-dimethylxanthene).
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Base : Cesium carbonate.
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Conditions : Toluene, 70°C, 5 hours.
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Intermediate : tert-Butyl 4-((6-nitropyridin-3-yl)amino)methylpiperidine-1-carboxylate.
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Nitro Reduction and Methylation :
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The nitro group is reduced to an amine using H2/Pd-C or Zn/HCl.
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Methylation via reductive amination (formaldehyde/NaBH3CN) introduces the methylamino group.
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Final Product : 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester.
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Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% Pd2(dba)3, 10 mol% Xantphos | |
| Reaction Temperature | 70°C | |
| Yield (Coupling Step) | ~65% (estimated) |
Nucleophilic Aromatic Substitution (SNAr)
Reaction Overview
This approach leverages the electrophilic character of 6-bromo-2-fluoropyridine, where the fluorine atom is displaced by the methylamino-piperidine nucleophile. The method mirrors protocols used for tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate synthesis.
Synthetic Steps
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Nucleophile Generation :
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3-(Methylamino)piperidine-1-carboxylic acid tert-butyl ester is prepared by methylating 3-aminopiperidine (Boc-protected) with methyl iodide.
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SNAr Reaction :
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The methylamino-piperidine reacts with 6-bromo-2-fluoropyridine in DMF at 100°C.
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Base : Potassium carbonate.
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Conditions : 12–18 hours, nitrogen atmosphere.
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Key Data
Reductive Amination and Bromination
Reaction Overview
This two-step strategy involves reductive amination to install the methylamino group, followed by bromination. Adapted from tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate synthesis, this method prioritizes regioselectivity.
Synthetic Steps
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Reductive Amination :
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3-Oxopiperidine-1-carboxylic acid tert-butyl ester reacts with methylamine and NaBH3CN.
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Product : 3-(Methylamino)piperidine-1-carboxylic acid tert-butyl ester.
-
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Bromination :
Key Data
Mitsunobu Reaction for Ether Linkage Formation
Reaction Overview
While primarily used for ethers, the Mitsunobu reaction can adapt to form C–N bonds using modified conditions. This method is speculative but supported by tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate synthesis.
Synthetic Steps
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Alcohol Activation :
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3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester is treated with DIAD (diisopropyl azodicarboxylate) and PPh3.
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Coupling :
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Reaction with 6-bromo-2-pyridinemethanol under Mitsunobu conditions.
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Product : Target compound after workup.
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Key Data
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity | Costly catalysts | 60–70% |
| SNAr | Mild conditions | Requires electron-deficient pyridine | 65–75% |
| Reductive Amination | Simple workflow | Multiple steps | 70–80% |
| Mitsunobu | Versatile | Low atom economy | 50–60% |
Q & A
Q. Q1. What are the critical analytical techniques for confirming the structural integrity of this compound, particularly its stereochemistry and substituent positioning?
To confirm structural integrity:
- NMR spectroscopy : Use - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for , 28–30 ppm for ) and bromopyridine signals (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~380–400 g/mol based on analogs in ).
- X-ray crystallography : For resolving stereochemical ambiguities, especially if chiral centers are present (e.g., piperidine ring conformation) .
Q. Q2. What are common synthetic impurities or byproducts observed during the preparation of this compound?
Byproducts may include:
- Incomplete Boc protection : Residual free amine due to incomplete tert-butoxycarbonyl (Boc) group installation. Monitor via TLC or LC-MS .
- Debromination : Bromopyridine substituents can undergo unintended substitution (e.g., Suzuki coupling side reactions). Use Pd catalysts with controlled stoichiometry .
- Oxidative degradation : Tert-butyl esters are prone to hydrolysis under acidic conditions; store at –20°C in inert atmospheres .
Q. Q3. How can researchers validate the purity of this compound for biological assays?
- HPLC with UV detection : Use a C18 column (acetonitrile/water gradient) to resolve impurities. Aim for >95% purity .
- Elemental analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF, THF) that may interfere with assays .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized for coupling the bromopyridine moiety to the piperidine scaffold?
- Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst (e.g., Pd(PPh) vs. XPhos Pd G3), and base (KCO vs. CsCO) to maximize yield .
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. Example Optimization Table :
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh) | 100 | 65 | |
| XPhos Pd G3 | 80 | 82 | |
| NiCl(dppf) | 120 | 45 |
Q. Q5. How does stereochemistry at the piperidine nitrogen impact biological activity in related compounds?
- Case study : In analogs like tert-butyl 4-benzylpiperidine-1-carboxylate (), the R-configuration at the nitrogen enhances binding to CNS targets due to improved hydrophobic interactions.
- Method : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare IC values in receptor-binding assays .
Q. Q6. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Hypothesis : Solubility may depend on protonation state (free base vs. HCl salt).
- Approach :
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported toxicity profiles of tert-butyl piperidine derivatives?
Q. Q8. Why do some studies report instability of the Boc group under mild acidic conditions, while others do not?
- Mechanistic insight : The Boc group’s stability depends on solvent polarity and acid strength.
- In dichloromethane/TFA (20% v/v), deprotection occurs within 1 hour.
- In aqueous HCl (pH 3–4), stability increases due to reduced proton activity .
Methodological Guidance
Q. Q9. What strategies mitigate racemization during piperidine functionalization?
Q. Q10. How can computational modeling predict the compound’s reactivity in novel reactions?
- DFT calculations : Map transition states for bromine substitution (e.g., SNAr vs. oxidative addition pathways) .
- Machine learning : Train models on existing pyridine-piperidine coupling data (e.g., Hammett parameters, solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
